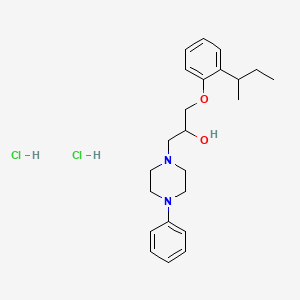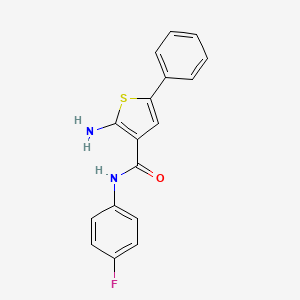
N-Acetylneuraminic Acid Dimer alpha(2-8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylneuraminic Acid Dimer alpha(2-8) is a compound known for its significant role in various biological processes. It is a dimer formed by the linkage of two N-Acetylneuraminic Acid molecules through an alpha(2-8) glycosidic bond. This compound is a type of sialic acid, which is commonly found on the surface of cells and plays a crucial role in cell-cell interactions, signaling, and microbial pathogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Dimer alpha(2-8) typically involves the enzymatic or chemical linkage of two N-Acetylneuraminic Acid molecules. One common method is the use of sialyltransferases, which catalyze the formation of the alpha(2-8) glycosidic bond under specific conditions. The reaction conditions often include a buffered solution with optimal pH and temperature to ensure the activity of the enzyme.
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Dimer alpha(2-8) may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis. The product is then purified through various chromatographic techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Dimer alpha(2-8) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under mild conditions to prevent degradation of the compound.
Substitution: Common reagents include halogenating agents and nucleophiles, often under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetylneuraminic Acid derivatives with altered functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-Acetylneuraminic Acid Dimer alpha(2-8) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex glycoconjugates and as a model compound for studying glycosidic bond formation.
Biology: It plays a role in studying cell-cell interactions, microbial pathogenesis, and immune responses due to its presence on cell surfaces.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of antiviral drugs and vaccines.
Industry: It is used in the production of biologically active compounds and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of N-Acetylneuraminic Acid Dimer alpha(2-8) involves its interaction with specific receptors and enzymes on the cell surface. It can bind to sialic acid-binding lectins and other proteins, mediating cell-cell interactions and signaling pathways. This compound can also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in microbial pathogenesis.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid Monomer: The monomeric form of N-Acetylneuraminic Acid, which is also involved in cell surface interactions.
N-Glycolylneuraminic Acid: A similar sialic acid with a different functional group, which can have distinct biological properties.
2,3-Dehydro-2-deoxy-N-Acetylneuraminic Acid: A derivative of N-Acetylneuraminic Acid with a modified structure, used in studying enzyme inhibition.
Uniqueness
N-Acetylneuraminic Acid Dimer alpha(2-8) is unique due to its dimeric structure, which can enhance its binding affinity and specificity for certain receptors and enzymes. This makes it particularly useful in studying complex biological processes and developing targeted therapeutic agents.
Properties
IUPAC Name |
(4S,5R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39)/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19?,22?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHZITKOXCMFCZ-SDAKMOIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)
![2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2636833.png)
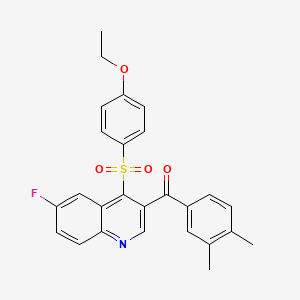
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide](/img/structure/B2636836.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)
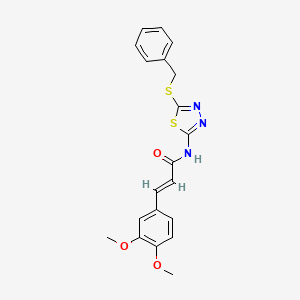
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)
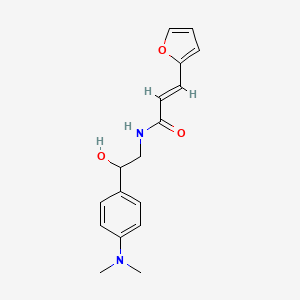
![N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2636843.png)
![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2636849.png)
